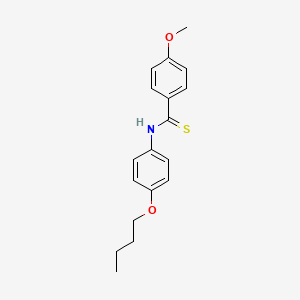
N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The starting materials include N-(4-hydroxyphenyl)-4-methoxybenzene-1-carbothioamide and 1-bromobutane. The reaction proceeds as follows:
Deprotonation: N-(4-hydroxyphenyl)-4-methoxybenzene-1-carbothioamide is dissolved in ethanol and treated with sodium hydroxide to deprotonate the hydroxyl group.
Nucleophilic Substitution: The deprotonated intermediate undergoes a nucleophilic substitution reaction with 1-bromobutane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation, recrystallization, and filtration are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Similar in structure but contains a nitrophenyl group instead of a methoxy group.
Butonitazene: A novel opioid with a similar but distinct structure.
Uniqueness
N-(4-Butoxyphenyl)-4-methoxybenzene-1-carbothioamide is unique due to its combination of butoxy and methoxy groups attached to phenyl rings, along with the carbothioamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
62516-73-8 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-4-13-21-17-11-7-15(8-12-17)19-18(22)14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,19,22) |
InChI Key |
JJBPHEMCTKVMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















